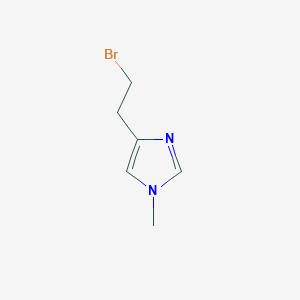

4-(2-Bromoethyl)-1-methyl-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2-Bromoethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromoethyl group and a methyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the imidazole.

Oxidation: Products may include hydroxylated or carboxylated derivatives.

Reduction: Products may include dehalogenated imidazole derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It serves as a precursor for the development of drugs targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

- 4-(2-Chloroethyl)-1-methyl-1H-imidazole

- 4-(2-Iodoethyl)-1-methyl-1H-imidazole

- 4-(2-Fluoroethyl)-1-methyl-1H-imidazole

Comparison:

- Reactivity: The bromoethyl derivative is generally more reactive than its chloro and fluoro counterparts due to the higher leaving group ability of bromine.

- Biological Activity: The biological activity of these compounds can vary significantly based on the nature of the halogen substituent. The bromoethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs.

- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may differ based on their reactivity and biological effects.

Biological Activity

4-(2-Bromoethyl)-1-methyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Characteristics

- Molecular Formula : C₅H₈BrN₃

- Molecular Weight : 202.04 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may influence cellular processes.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of imidazole derivatives, including this compound. The compound has shown efficacy against a range of bacterial strains, indicating its potential as an antibacterial agent.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

These results suggest that the compound could serve as a basis for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Anticancer Activity

Research has also indicated that imidazole derivatives can inhibit tumor growth. A study focused on the cytotoxic effects of various imidazole compounds revealed that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

- HepG2 (liver cancer)

- HT-29 (colon cancer)

- MCF-7 (breast cancer)

Cytotoxicity Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| HepG2 | 25 |

| HT-29 | 30 |

| MCF-7 | 20 |

The IC₅₀ values indicate the concentration at which the compound inhibits cell viability by 50%, suggesting that it may be a promising candidate for further development as an anticancer drug .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the introduction of bromine at the ethyl position enhances the antibacterial activity of imidazole derivatives. The study concluded that compounds with halogen substitutions often exhibit increased potency against resistant strains .

- Cytotoxicity Assessment : In a comparative study, various substituted imidazoles were tested for their cytotoxic effects. The results indicated that compounds with bromoethyl groups showed improved activity against cancer cell lines compared to their non-brominated counterparts .

- Mechanistic Insights : Research exploring the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Properties

Molecular Formula |

C6H9BrN2 |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

4-(2-bromoethyl)-1-methylimidazole |

InChI |

InChI=1S/C6H9BrN2/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3H2,1H3 |

InChI Key |

CLRSMMDYLAMXIV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=C1)CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.